(S)-1-(5-methylfuran-2-yl)propan-1-amine
Overview
Description
(S)-1-(5-methylfuran-2-yl)propan-1-amine is an organic compound that belongs to the class of amines It features a furan ring substituted with a methyl group at the 5-position and a propan-1-amine chain at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(5-methylfuran-2-yl)propan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 5-methylfuran, which can be obtained through the methylation of furan.
Formation of Intermediate: The 5-methylfuran undergoes a Friedel-Crafts acylation reaction with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 1-(5-methylfuran-2-yl)propan-1-one.
Reduction: The resulting ketone is then reduced to the corresponding alcohol using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Amination: Finally, the alcohol is converted to the amine through a reductive amination process using ammonia or an amine source and a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(5-methylfuran-2-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The furan ring can be hydrogenated to form a tetrahydrofuran derivative.
Substitution: The amine group can participate in nucleophilic substitution reactions to form amides, sulfonamides, or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used for hydrogenation.
Substitution: Reagents like acyl chlorides, sulfonyl chlorides, or isocyanates can be used for substitution reactions.
Major Products Formed
Oxidation: Imine or nitrile derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Amides, sulfonamides, or carbamates.
Scientific Research Applications
(S)-1-(5-methylfuran-2-yl)propan-1-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies to understand its biological activity and potential as a drug candidate.
Industrial Applications: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-(5-methylfuran-2-yl)propan-1-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan ring and amine group can participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(5-methylfuran-2-yl)ethan-1-amine: Similar structure but with an ethyl chain instead of a propyl chain.
1-(5-methylfuran-2-yl)butan-1-amine: Similar structure but with a butyl chain instead of a propyl chain.
1-(5-methylfuran-2-yl)propan-2-amine: Similar structure but with the amine group at the 2-position of the propyl chain.
Uniqueness
(S)-1-(5-methylfuran-2-yl)propan-1-amine is unique due to its specific stereochemistry and the position of the amine group, which can influence its reactivity and interactions with biological targets. The presence of the furan ring also imparts distinct chemical properties compared to other heterocyclic compounds.
Properties
IUPAC Name |
(1S)-1-(5-methylfuran-2-yl)propan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-3-7(9)8-5-4-6(2)10-8/h4-5,7H,3,9H2,1-2H3/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNWJSHBHAFMAT-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(O1)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC=C(O1)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70474436 | |
Record name | (S)-1-(5-methylfuran-2-yl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70474436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
473732-95-5 | |
Record name | (αS)-α-Ethyl-5-methyl-2-furanmethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=473732-95-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (S)-1-(5-methylfuran-2-yl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70474436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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